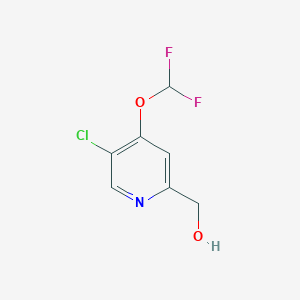

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-2,7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPOQPZQXBVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1OC(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The predominant preparation method involves the nucleophilic substitution of 5-chloro-2-hydroxypyridine (5-chloro-2-pyridinol) with a difluoromethyl ether moiety, followed by functional group manipulations to introduce the methanol group at the 2-position of the pyridine ring.

Detailed Preparation Methodology

Starting Materials and Reagents

- 5-Chloro-2-hydroxypyridine : The pyridine core with chloro and hydroxyl groups.

- Difluoromethylating agent : Typically difluoromethyl ether or sodium difluorochloroacetate.

- Base catalyst : Potassium carbonate or cesium carbonate.

- Solvents : Dimethylformamide (DMF), acetonitrile-water mixtures.

Stepwise Synthesis Procedure

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution of 5-chloro-2-hydroxypyridine with difluoromethyl ether | React 5-chloro-2-hydroxypyridine with difluoromethyl ether in DMF with potassium carbonate as base; heat to ~70-75 °C under nitrogen atmosphere for 15-20 hours | Formation of 5-chloro-4-(difluoromethoxy)pyridin-2-yl intermediate |

| 2 | Introduction of methanol group at 2-position (if not already present) | Usually inherent from starting material; otherwise, reduction or substitution reactions may be employed | Formation of (5-chloro-4-(difluoromethoxy)pyridin-2-yl)methanol |

| 3 | Purification | Extraction with ethyl acetate, concentration, column chromatography or recrystallization | Pure product with high yield and purity |

Representative Experimental Data

- Catalyst and Solvent System : Cesium carbonate as catalyst with a mixed solvent of acetonitrile and water (10:1 volume ratio) has been reported to be effective for related difluoromethoxy pyridine derivatives.

- Mass Ratios : Sodium difluorochloroacetate to 5-chloropyridin-2-ol to catalyst at approximately 15-17:6:20 by mass, with a solid-to-liquid ratio of 22 g/mL, ensures optimal reaction efficiency.

- Temperature and Time : Heating at 70-75 °C under nitrogen protection for 15-20 hours is typical to drive the substitution reaction to completion.

- Yield and Purity : Yields up to 97.6% with purity around 98.5% have been documented for similar compounds using these conditions.

Reaction Mechanism Insights

The key transformation involves the nucleophilic attack of the hydroxyl group on the pyridine ring by the difluoromethyl species, facilitated by the base catalyst, which deprotonates the hydroxyl group increasing its nucleophilicity. The difluoromethoxy group is introduced via displacement of a leaving group or direct substitution, stabilized by the electron-withdrawing chloro substituent on the ring.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Sodium Difluorochloroacetate + Cesium Carbonate | Method Using Difluoromethyl Ether + Potassium Carbonate |

|---|---|---|

| Catalyst | Cesium carbonate (Cs2CO3) | Potassium carbonate (K2CO3) |

| Solvent | Acetonitrile-water (10:1) | Dimethylformamide (DMF) |

| Temperature | 70-75 °C | Similar range (~70-80 °C) |

| Reaction Time | 15-20 hours | 12-20 hours |

| Yield | Up to 97.6% | Typically high but variable depending on scale |

| Purification | Column chromatography, extraction | Recrystallization or chromatography |

| Advantages | High yield, simple operation, easy control | Established industrial method, scalable |

Industrial Scale Considerations

Industrial synthesis generally follows the lab-scale synthetic routes with modifications for larger volumes:

- Use of industrial-grade reagents and solvents.

- Optimization of reaction parameters (temperature, time, catalyst loading) for cost-effectiveness.

- Purification by recrystallization or chromatography adapted for scale.

- Emphasis on safety due to handling of fluorinated reagents and bases.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting material | 5-chloro-2-hydroxypyridine | Commercially available or synthesized |

| Difluoromethyl source | Sodium difluorochloroacetate or difluoromethyl ether | Depending on method |

| Catalyst | Cesium carbonate or potassium carbonate | Base to facilitate substitution |

| Solvent | Acetonitrile-water (10:1) or DMF | Solvent polarity critical for reaction |

| Temperature | 70-75 °C | Controlled heating under nitrogen |

| Reaction time | 15-20 hours | Monitored by TLC or equivalent |

| Yield | 90-98% | High yield achievable |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Research Findings and Notes

- The synthetic route using sodium difluorochloroacetate and cesium carbonate is noted for its short reaction pathway, operational simplicity, and high yield.

- The difluoromethoxy substituent enhances the compound's chemical stability and lipophilicity, making the preparation method crucial for obtaining high-purity material for pharmaceutical or agrochemical applications.

- Reaction monitoring by thin-layer chromatography (TLC) is standard to determine completion.

- Nitrogen atmosphere is essential to prevent oxidation or side reactions during heating.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and receptor binding.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol and its analogs:

Key Observations:

Substituent Effects: Difluoromethoxy (-OCHF₂) vs. Halogen Position: In (4-Chloro-5-fluoropyridin-2-yl)methanol, the switch from 5-Cl to 4-Cl and 5-F reduces steric bulk and may influence metabolic stability .

Functional Group Impact :

- -CH₂OH vs. -NH₂ : Replacing the hydroxymethyl group with an amine (as in 5-Chloro-4-(difluoromethoxy)pyridin-2-amine) enhances hydrogen-bonding capacity, which could improve target binding in biological systems .

Biological Activity

(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol is a synthetic compound characterized by a pyridine ring substituted with a chloro group, a difluoromethoxy group, and a hydroxymethyl group. This unique structure confers significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H6ClF2N1O2, with a molecular weight of approximately 195.58 g/mol. The presence of the difluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, forming covalent bonds with nucleophilic residues in the active sites. This inhibition can modulate biochemical pathways relevant to disease processes.

- Receptor Binding : It may also interact with specific receptors, influencing cellular signaling pathways. The chloro and difluoromethoxy groups enhance binding affinity and specificity towards these targets .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits potential antitumor properties by inhibiting tumor growth in various cancer cell lines. For instance, it has shown moderate tumor growth inhibition in murine models .

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

Applications in Drug Development

Due to its diverse biological activities, this compound is being considered as a lead compound for developing new pharmaceuticals targeting metabolic disorders, cancer, and infectious diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 5-chloro-4-hydroxy-pyridin-2-yl-methanol) may undergo difluoromethoxylation using reagents like chlorodifluoromethane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C . Yield optimization involves controlling stoichiometry, reaction time, and catalyst selection (e.g., CuI for Ullmann-type couplings). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons appear as distinct deshielded signals (δ 7.5–8.5 ppm). The difluoromethoxy group (–OCF₂H) shows a triplet (²J~HF ≈ 72 Hz) near δ 6.5–7.0 ppm. The hydroxymethyl (–CH₂OH) group resonates at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .

- IR : Peaks at ~3300 cm⁻¹ (–OH stretch), 1250–1100 cm⁻¹ (C–F stretches), and 1600 cm⁻¹ (pyridine C=N) confirm functional groups .

- HRMS : The molecular ion [M+H]+ (m/z ~206) and fragmentation patterns (e.g., loss of –CH₂OH) validate the structure .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for halogenated pyridinyl methanol derivatives, and how do chloro/difluoromethoxy substituents influence bioactivity?

- Methodological Answer : SAR studies of analogs (e.g., [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol) reveal that:

- Chloro at position 5 enhances electrophilicity, improving binding to enzymatic targets (e.g., kinases) .

- Difluoromethoxy at position 4 increases lipophilicity (logP ~2.1) and metabolic stability compared to methoxy groups, as shown in analogues like 5-Chloro-4-(difluoromethoxy)-2-methylaniline .

- Hydroxymethyl at position 2 allows derivatization (e.g., esterification) to modulate solubility and target affinity .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved for structurally similar compounds?

- Methodological Answer : Contradictions often arise from assay conditions or substituent variations. For example:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for enzyme inhibition) .

- Substituent Effects : Compare the target compound with analogs (e.g., replacing –OCF₂H with –OCH₃ in [4-(4-fluorophenyl)pyridin-2-yl]methanol reduces antifungal activity by 50%) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies .

Q. What computational strategies (e.g., DFT, molecular dynamics) predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic C5 chlorine) .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., CYP450 enzymes) using GROMACS. Analyze hydrogen bonds between –OH and catalytic residues (e.g., Asp301 in CYP3A4) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and toxicity (hepatotoxic risk due to pyridine metabolism) .

Q. How do collision cross-section (CCS) values from ion mobility spectrometry (IMS) aid in characterizing this compound’s conformational stability?

- Methodological Answer : CCS values (predicted or experimental) reflect gas-phase conformation. For the target compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.